2,3-Bis-benzo[1,3]dioxol-5-ylmethyl-succinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis-Benzo[1,3]Dioxol-5-Ylmethyl-Succinic Acid is an organic compound belonging to the class of dibenzylbutane lignans. These compounds contain a 2,3-dibenzylbutane moiety and are characterized by their complex aromatic structures . The compound has a molecular formula of C20H18O8 and a molecular weight of 386.3521 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis-Benzo[1,3]Dioxol-5-Ylmethyl-Succinic Acid typically involves the reaction of benzo[1,3]dioxole derivatives with succinic acid derivatives under specific conditions. One common method includes the use of a catalyst to facilitate the reaction between the benzo[1,3]dioxole and succinic acid moieties .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis-Benzo[1,3]Dioxol-5-Ylmethyl-Succinic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,3-Bis-Benzo[1,3]Dioxol-5-Ylmethyl-Succinic Acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Bis-Benzo[1,3]Dioxol-5-Ylmethyl-Succinic Acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit beta-lactamase enzymes, which are involved in antibiotic resistance . The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Benzo[1,3]Dioxol-5-Ylmethyl-3-Benzyl-Succinic Acid: Another dibenzylbutane lignan with similar structural features.
2,3-Bis-Benzo[1,3]Dioxol-5-Yl-5-Oxo-Cyclopentanecarboxylic Acid Methyl Ester: A related compound with a different functional group arrangement.
Uniqueness
2,3-Bis-Benzo[1,3]Dioxol-5-Ylmethyl-Succinic Acid is unique due to its specific arrangement of benzo[1,3]dioxole and succinic acid moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18O8 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(2S,3S)-2,3-bis(1,3-benzodioxol-5-ylmethyl)butanedioic acid |
InChI |
InChI=1S/C20H18O8/c21-19(22)13(5-11-1-3-15-17(7-11)27-9-25-15)14(20(23)24)6-12-2-4-16-18(8-12)28-10-26-16/h1-4,7-8,13-14H,5-6,9-10H2,(H,21,22)(H,23,24)/t13-,14-/m0/s1 |
InChI Key |
FFYBYVPVYLMLAR-KBPBESRZSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C[C@@H]([C@H](CC3=CC4=C(C=C3)OCO4)C(=O)O)C(=O)O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(C(CC3=CC4=C(C=C3)OCO4)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.